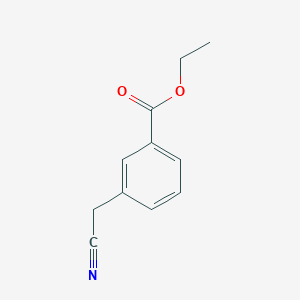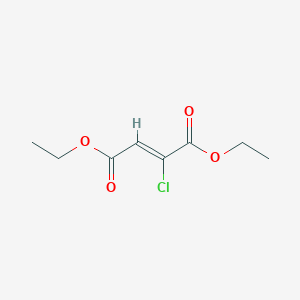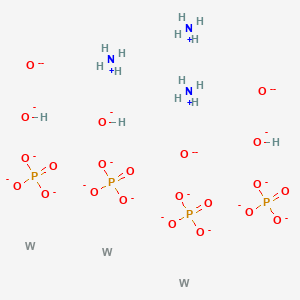![molecular formula C20H38O2 B077384 (1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol CAS No. 10267-21-7](/img/structure/B77384.png)
(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Approaches : This compound has been synthesized using various methods. For example, Nasipuri, Dalal, and Roy (1973) reported its synthesis from 1,2,3,4-tetrahydro-1,1,5,7-tetramethylnaphthalene via Friedel–Crafts acylation and reduction (Nasipuri, Dalal, & Roy, 1973). Kinoshita et al. (2008) described its chemoenzymatic synthesis as part of producing other compounds (Kinoshita et al., 2008).
Crystal Structure Analysis : The crystal structure of related compounds has been determined, providing insights into their molecular configurations. Cannon et al. (1975) studied the crystal structure of a similar compound, highlighting the molecular arrangement (Cannon et al., 1975).
Potential Applications in Chemistry and Pharmacology
Derivative Synthesis and Applications : Various derivatives of this compound have been synthesized and studied for potential applications. Hagiwara and Uda (1991) synthesized derivatives for exploring their use in pharmacology, particularly as aldose reductase inhibitors (Hagiwara & Uda, 1991). Bolster, Jansen, and Groot (2001) synthesized (-)-Ambrox starting from a structurally related acid, demonstrating the compound's relevance in fragrance chemistry (Bolster, Jansen, & Groot, 2001).
Synthesis of Structurally Related Compounds : Its structural framework has been utilized in synthesizing various other compounds. For instance, Nazarov et al. (1953) used a similar structural approach in the synthesis of steroid compounds (Nazarov et al., 1953).
Eigenschaften
CAS-Nummer |
10267-21-7 |
|---|---|
Produktname |
(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
Molekularformel |
C20H38O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
(1R,2R,4aS,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H38O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h15-17,21-22H,6-14H2,1-5H3/t15-,16-,17+,19-,20+/m0/s1 |
InChI-Schlüssel |
MCHQEVJMCLOQAZ-VBYALHQYSA-N |
Isomerische SMILES |
C[C@@H](CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)CCO |
SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
Kanonische SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
Synonyme |
(13S)-Labdane-8,15-diol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



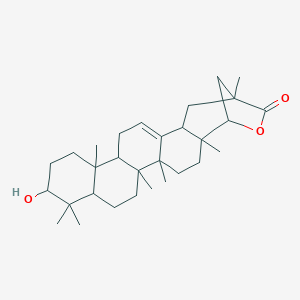
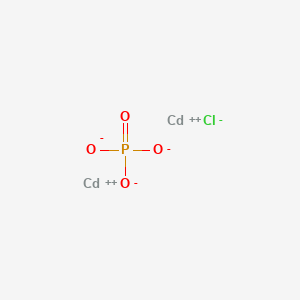

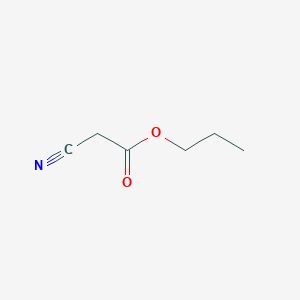
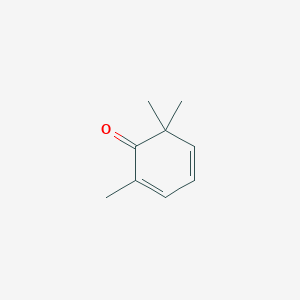
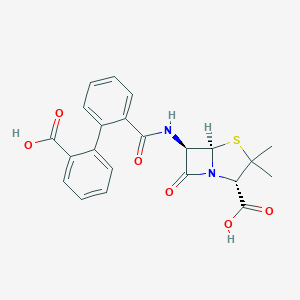


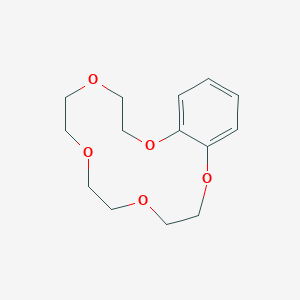
![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
